molecular formula C20H21NO6 B3478449 1,4-dimethyl 2-[2-(2,4-dimethylphenoxy)acetamido]benzene-1,4-dicarboxylate

1,4-dimethyl 2-[2-(2,4-dimethylphenoxy)acetamido]benzene-1,4-dicarboxylate

Cat. No.: B3478449
M. Wt: 371.4 g/mol
InChI Key: ACZPHQFMBLYGSB-UHFFFAOYSA-N
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Description

1,4-dimethyl 2-[2-(2,4-dimethylphenoxy)acetamido]benzene-1,4-dicarboxylate is an organic compound with a complex structure. It is characterized by the presence of multiple functional groups, including dimethylphenoxy and acetamido groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2-[2-(2,4-dimethylphenoxy)acetamido]benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dimethylphenoxy Intermediate: This involves the reaction of 2,4-dimethylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the dimethylphenoxyacetic acid.

    Amidation Reaction: The dimethylphenoxyacetic acid is then reacted with an amine derivative to form the acetamido intermediate.

    Esterification: The final step involves the esterification of the acetamido intermediate with a suitable alcohol in the presence of a catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl 2-[2-(2,4-dimethylphenoxy)acetamido]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,4-dimethyl 2-[2-(2,4-dimethylphenoxy)acetamido]benzene-1,4-dicarboxylate has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-[2-(2,4-dimethylphenoxy)acetamido]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2,2’-dimethylbiphenyl-4,4’-dicarboxylate
  • Benzene, 2-[(2,4-dimethylphenoxy)methyl]-1,4-dimethyl

Uniqueness

1,4-dimethyl 2-[2-(2,4-dimethylphenoxy)acetamido]benzene-1,4-dicarboxylate is unique due to its specific functional groups and structural arrangement

Properties

IUPAC Name

dimethyl 2-[[2-(2,4-dimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-12-5-8-17(13(2)9-12)27-11-18(22)21-16-10-14(19(23)25-3)6-7-15(16)20(24)26-4/h5-10H,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZPHQFMBLYGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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